molecular formula C31H62O15 B11933194 Thp-peg13-OH

Thp-peg13-OH

Cat. No.: B11933194
M. Wt: 674.8 g/mol
InChI Key: JLZITKYQXXFDKM-UHFFFAOYSA-N
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Description

THP-PEG13-OH is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG13-OH involves the formation of tetrahydropyranyl (THP) ethers, which are commonly used for the protection of hydroxyl groups in organic synthesis. The preparation typically involves the reaction of a hydroxyl-containing compound with dihydropyran in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified and characterized using standard techniques such as chromatography and spectroscopy .

Chemical Reactions Analysis

Types of Reactions

THP-PEG13-OH can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl-containing compounds, while reduction can regenerate the hydroxyl groups .

Scientific Research Applications

THP-PEG13-OH is primarily used in the synthesis of PROTACs, which have a wide range of applications in scientific research:

Mechanism of Action

THP-PEG13-OH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The PROTAC molecule contains two ligands connected by the this compound linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    THP-PEG12-OH: Another PEG-based PROTAC linker with a slightly shorter PEG chain.

    THP-PEG14-OH: A PEG-based PROTAC linker with a slightly longer PEG chain.

Uniqueness

THP-PEG13-OH is unique due to its specific PEG chain length, which can influence the overall properties and efficacy of the PROTAC molecule. The choice of linker length can affect the stability, solubility, and cell permeability of the PROTAC, making this compound a valuable tool in the design of targeted therapy drugs .

Properties

Molecular Formula

C31H62O15

Molecular Weight

674.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C31H62O15/c32-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-44-29-30-46-31-3-1-2-5-45-31/h31-32H,1-30H2

InChI Key

JLZITKYQXXFDKM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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